3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE
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Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethylamino]-N-(2,5-dimethylphenyl)propanamide is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of multiple functional groups, including methoxy, ethyl, methyl, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2,5-dimethylphenyl)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination . The next step involves the reaction of 3,4-dimethoxyphenethylamine with 2,5-dimethylphenylpropionyl chloride under basic conditions to form the desired amide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethylamino]-N-(2,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amide group can produce corresponding amines.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethylamino]-N-(2,5-dimethylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets. It is known to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the brain, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the amide group.
Mescaline: A related compound with an additional methoxy group at the 5-position.
N-Acetyl-3,4-dimethoxyphenethylamine: Another similar compound with an acetyl group instead of the propanamide group.
Uniqueness
3-[2-(3,4-Dimethoxyphenyl)ethylamino]-N-(2,5-dimethylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit monoamine oxidase sets it apart from other related compounds and makes it a subject of interest in medicinal chemistry.
Properties
Molecular Formula |
C22H30N2O3 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C22H30N2O3/c1-16-6-7-17(2)19(14-16)23-22(25)11-13-24(3)12-10-18-8-9-20(26-4)21(15-18)27-5/h6-9,14-15H,10-13H2,1-5H3,(H,23,25) |
InChI Key |
HNJHNQNQFOADIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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